
Methallylphenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methallylphenylacetylene is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both unsaturated bonds (double and triple) makes it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methallylphenylacetylene can be achieved through several methods, including:
Elimination Reactions: One common method involves the elimination of dihalides.
Alkylation of Acetylides: Another method involves the alkylation of acetylides.
Industrial Production Methods: Industrial production of this compound may involve large-scale elimination reactions or alkylation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: Methallylphenylacetylene undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO₄, O₃
Reduction: H₂ with Pd/C, Lindlar’s catalyst
Substitution: Alkyl halides, strong bases
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes
Applications De Recherche Scientifique
Methallylphenylacetylene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methallylphenylacetylene involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the phenyl group.
2-Methyl-1-pentene: An alkene with a similar structure but lacking the triple bond.
Phenylacetylene: An alkyne with a phenyl group but a different carbon chain structure.
Uniqueness: Methallylphenylacetylene is unique due to the presence of both a phenyl group and a triple bond within the same molecule.
Propriétés
Formule moléculaire |
C12H12 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-methylpent-4-en-1-ynylbenzene |
InChI |
InChI=1S/C12H12/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,7H2,2H3 |
Clé InChI |
LBMCXMCIVZJIJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-1-benzofuran-5-yl)benzoic acid](/img/structure/B8291718.png)
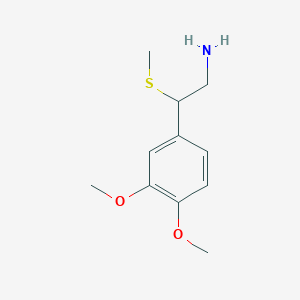
![9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid](/img/structure/B8291723.png)
![alpha,3-Dimethyl-alpha-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8291725.png)

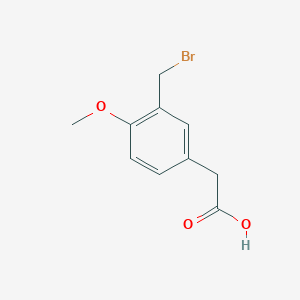
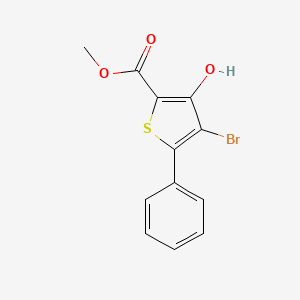
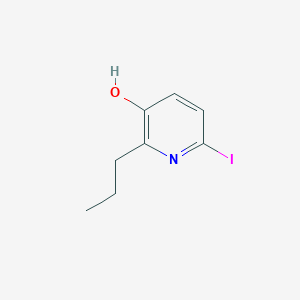
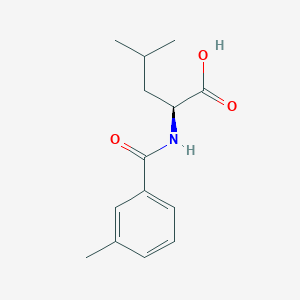
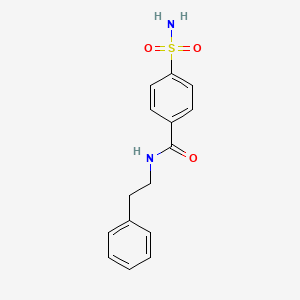


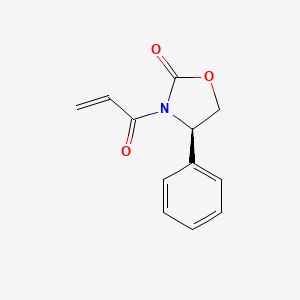
![5-Benzyl-2-(2-aminophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8291807.png)
